molecular formula C8H14O3 B2572875 1,7-Dioxaspiro[4.4]nonan-2-ylmethanol CAS No. 1849276-07-8

1,7-Dioxaspiro[4.4]nonan-2-ylmethanol

Cat. No. B2572875
CAS RN: 1849276-07-8
M. Wt: 158.197
InChI Key: IWRBSIWUIRWDML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-Dioxaspiro[4.4]nonan-2-ylmethanol is a chemical compound that has gained attention in scientific research due to its unique properties. It is a spiroacetal, which is a class of organic compounds that have a spiro center, meaning that two or more rings are connected at a single atom. This compound has been synthesized using various methods and has shown potential in various scientific research applications.

Scientific Research Applications

Pheromone Research and Insect Behavior

Spiroacetals, including structures similar to 1,7-Dioxaspiro[4.4]nonan-2-ylmethanol, are vital in the study of insect behavior, particularly as insect pheromones. For example, certain spiroacetals are key components of the aggregation pheromone of the spruce bark beetle and serve as sex pheromones in the olive fly (Francke & Kitching, 2001). These compounds provide insight into the chemical communication mechanisms of insects and offer potential pathways for developing eco-friendly pest control methods.

Organic Synthesis

The synthesis of 1,7-Dioxaspiro[4.4]nonan-2-ylmethanol and its derivatives has been explored for the development of complex organic molecules. For instance, an efficient synthesis of the 1,6-dioxaspiro[4.4]nonan-2-one motif, related to immunosuppressive triterpenoid Phainanoid F, was achieved, showcasing the utility of these compounds in synthesizing biologically active molecules (Zhang & Nan, 2017). Such methodologies enhance the arsenal of tools available for medicinal chemistry and drug discovery.

Biolubricant Development

The transformation of 1,7-Dioxaspiro[4.4]nonan-2-ylmethanol derivatives from oleic acid into potential biolubricant candidates demonstrates the compound's versatility. These novel compounds synthesized from dihydroxylation of oleic acid exhibit properties desirable in biolubricants, offering an eco-friendly alternative to conventional lubricants (Kurniawan et al., 2017). The exploration into biolubricants signifies a step towards sustainable and environmentally benign chemical products.

Chemically Amplified Photoresists

In the field of materials science, 1,7-Dioxaspiro[4.4]nonan-2-ylmethanol derivatives have been utilized in the development of chemically amplified photoresists for lithography. The novel class of ketal-protected chemically amplified photoresists based on poly(1,4-dioxaspiro[4.4]nonane-2-methyl methacrylate) highlights the application of spiroacetal derivatives in creating sensitive and efficient photoresists for semiconductor manufacturing (Kim, Park, & Jang, 2000). This application is crucial for the advancement of microfabrication technologies.

properties

IUPAC Name

1,7-dioxaspiro[4.4]nonan-2-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-5-7-1-2-8(11-7)3-4-10-6-8/h7,9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRBSIWUIRWDML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOC2)OC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,7-Dioxaspiro[4.4]nonan-2-yl)methanol

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